molecular formula C6H12N2O2 B13517242 Methyl 3-aminopyrrolidine-3-carboxylate

Methyl 3-aminopyrrolidine-3-carboxylate

Cat. No.: B13517242
M. Wt: 144.17 g/mol
InChI Key: PPFOHCLAKKLJJT-UHFFFAOYSA-N
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Description

Methyl 3-aminopyrrolidine-3-carboxylate is an organic compound with the molecular formula C6H12N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-aminopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrrolidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-aminopyrrolidine and methyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-aminopyrrolidine is dissolved in an appropriate solvent (e.g., dichloromethane), and methyl chloroformate is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

    Isolation: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-aminopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-aminopyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through its binding to specific molecular targets, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Methyl 3-aminopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-aminopyrrolidine-3-carboxylate: Similar structure but with the amino group at a different position, leading to different chemical and biological properties.

    Ethyl 3-aminopyrrolidine-3-carboxylate: The ethyl ester variant, which may have different solubility and reactivity.

    Methyl 3-aminopyrrolidine-2-carboxylate: Another positional isomer with distinct properties.

Properties

IUPAC Name

methyl 3-aminopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-5(9)6(7)2-3-8-4-6/h8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFOHCLAKKLJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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